molecular formula C16H17Cl2N3O3 B5118359 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B5118359
M. Wt: 370.2 g/mol
InChI Key: SRBDRULTGBZTAB-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
  • 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
  • 1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features and the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3/c17-11-2-1-10(7-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDRULTGBZTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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